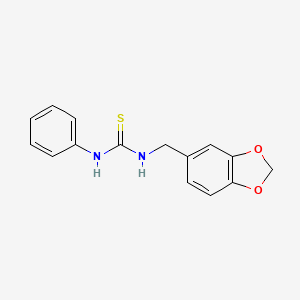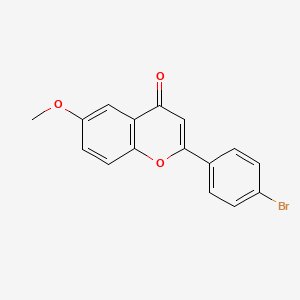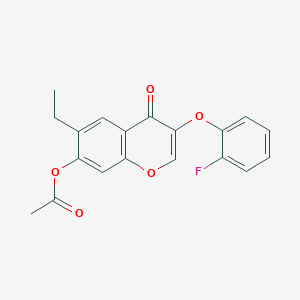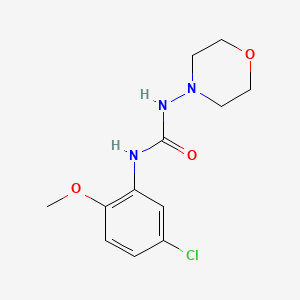![molecular formula C17H25FN2O B5836785 1-[4-(4-Ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one](/img/structure/B5836785.png)
1-[4-(4-Ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethylpiperazine group, a fluorine atom, and a butanone moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-[4-(4-Ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethylpiperazine Intermediate: This step involves the reaction of piperazine with ethyl bromide under basic conditions to form 4-ethylpiperazine.
Introduction of the Fluorine Atom: The next step involves the fluorination of a suitable aromatic precursor, such as 2-methylphenyl, using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The final step involves the coupling of the fluorinated aromatic intermediate with the ethylpiperazine intermediate under appropriate conditions to form the desired product.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-[4-(4-Ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(4-Ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: It is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpiperazine group is known to interact with neurotransmitter receptors, while the fluorine atom can enhance binding affinity and selectivity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.
Comparaison Avec Des Composés Similaires
1-[4-(4-Ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one can be compared with other similar compounds, such as:
1-[4-(4-Methylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one: This compound has a methyl group instead of an ethyl group, which may affect its binding affinity and pharmacokinetic properties.
1-[4-(4-Ethylpiperazin-1-yl)-2-methylphenyl]butan-1-one: The absence of the fluorine atom in this compound may result in lower binding affinity and selectivity.
1-[4-(4-Ethylpiperazin-1-yl)-5-chloro-2-methylphenyl]butan-1-one: The presence of a chlorine atom instead of a fluorine atom may alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-4-6-17(21)14-12-15(18)16(11-13(14)3)20-9-7-19(5-2)8-10-20/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLYWZPENUXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B5836720.png)
![N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N'-(4-METHOXYPHENYL)THIOUREA](/img/structure/B5836722.png)

![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5836741.png)


![N-cyclohexyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B5836759.png)
![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)
![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)


